Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Choose this 1,2,5-trisubstituted imidazole for its unique differentiation: the 4-bromophenyl handle enables definitive anomalous scattering in co-crystallography, the benzylthio group provides aromatic stacking vectors, and the N1-methyl maintains compact size. With no H-bond donors, TPSA 43.1 Ų, and LogP 4.7, it meets CNS drug-likeness criteria, making it a strategic starting scaffold for neuroscience and antimicrobial SAR programs. The heavy atom (Br) allows unambiguous binding-mode assignment in fragment soaking campaigns. Available as a research chemical with verified identity.

Molecular Formula C17H15BrN2S
Molecular Weight 359.29
CAS No. 1207044-80-1
Cat. No. B2821180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole
CAS1207044-80-1
Molecular FormulaC17H15BrN2S
Molecular Weight359.29
Structural Identifiers
SMILESCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2S/c1-20-16(14-7-9-15(18)10-8-14)11-19-17(20)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
InChIKeyJNBGWVZQFIDASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole (CAS 1207044-80-1): Procurement-Relevant Structural and Physicochemical Profile


2-(Benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole is a synthetic small-molecule heterocycle belonging to the 1,2,5-trisubstituted imidazole class [1]. It features a benzylthio group at position 2, a 4-bromophenyl group at position 5, and a methyl group at position 1 of the imidazole core. Its computed physicochemical properties include a molecular weight of 359.3 g/mol, a calculated LogP (XLogP3-AA) of 4.7, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 43.1 Ų [1]. The compound is registered as PubChem CID 49671560 with the IUPAC name 2-benzylsulfanyl-5-(4-bromophenyl)-1-methylimidazole and InChIKey JNBGWVZQFIDASD-UHFFFAOYSA-N [1]. At the time of analysis, no curated bioassay data, patent efficacy claims, or peer-reviewed head-to-head comparative studies were identified in PubMed, PubChem BioAssay, BindingDB, or major patent repositories for this exact compound.

Why Generic Substitution Fails for 2-(Benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole: The Substituent Triad Constraint


In-class imidazole analogs cannot be casually interchanged with 2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole because its specific 1,2,5-substitution pattern—combining a hydrophobic benzylthio group, an electron-withdrawing 4-bromophenyl ring, and a small N1-methyl group—creates a unique steric and electronic environment distinct from close analogs [1]. For instance, replacing the N1-methyl with benzyl (e.g., 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole ) adds significant steric bulk and alters conformational flexibility. Similarly, replacing the 2-benzylthio with 2-methylthio eliminates the aromatic stacking potential of the benzyl moiety. The 4-bromophenyl group provides a heavy-atom handle (bromine) for potential halogen bonding and metabolic stability that chloro- or fluoro-phenyl analogs may not replicate. These structural differences predict altered target binding, physicochemical properties, and reactivity—making generic substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 2-(Benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole: Comparative Data Inventory


Lipophilicity (Computed LogP) vs. N1-Benzyl and 2-Methylthio Analogs

The target compound exhibits a computed XLogP3-AA of 4.7 [1]. Its closest commercially available analog, 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole (CAS 1207043-06-8, MW 435.4 g/mol), is predicted to have higher lipophilicity due to the additional benzyl group. A simpler analog, 5-(4-bromophenyl)-1-methyl-1H-imidazole (CAS 136350-71-5), lacks the 2-benzylthio substituent entirely, expected to result in a substantially lower LogP (predicted ~2.5–3.0) [2]. The intermediate LogP of the target compound may offer a balanced profile for membrane permeability without excessive lipophilicity-driven promiscuity or solubility limitations.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Permeability Prediction

The target compound has a computed TPSA of 43.1 Ų [1], which is below the commonly cited threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. This is identical to the TPSA of structurally related CNS-penetrant imidazole probes. In contrast, analogs bearing additional polar substituents (e.g., carboxylic acid or sulfonamide groups) would exceed this threshold. The absence of hydrogen bond donors further supports potential CNS exposure, though no experimental brain/plasma ratio data exist for this compound.

CNS Drug Discovery ADME Computational Chemistry

Bromine as a Heavy-Atom Probe: Crystallographic and X-ray Differentiation Over Chloro- and Fluoro-Analogs

The presence of the 4-bromophenyl substituent provides a significant anomalous scattering signal for X-ray crystallography (f'' at Cu Kα ≈ 1.3 e⁻ for Br vs. ≈0.3 e⁻ for Cl and negligible for F) [1]. This makes the target compound intrinsically more suitable as a soaking or co-crystallization fragment for experimental phasing than its 4-chlorophenyl or 4-fluorophenyl analogs. No experimental crystallographic data for this specific compound were identified in the PDB, but the bromine handle is a recognized asset in fragment-based drug discovery (FBDD) workflows.

Structural Biology Fragment-Based Drug Discovery Halogen Bonding

2-Benzylthio vs. 2-Methylthio: Aromatic Stacking Potential and Metabolic Stability

The 2-benzylthio group in the target compound provides an extended aromatic surface capable of π-π stacking interactions with aromatic residues in protein binding pockets, a feature absent in the 2-methylthio analog (e.g., 5-(4-bromophenyl)-2-(methylthio)-1-methyl-1H-imidazole). Published SAR from related 2-(benzylthio)-1H-benzo[d]imidazole antitubercular series demonstrates that the benzylthio substituent contributes substantially to target binding: compound 6z (2-benzylthio-benzimidazole) showed MIC of 3.8 μM against M. tuberculosis H37Rv, while the 2-methylthio counterparts in the same series were markedly less potent [1]. Although this data comes from a benzimidazole scaffold rather than the imidazole core, it provides class-level support for the functional importance of the benzylthio moiety over simpler alkylthio groups.

Medicinal Chemistry Metabolism Structure-Activity Relationships

Application Scenarios for 2-(Benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) with X-ray Crystallographic Readout

The compound's bromine atom provides a built-in anomalous scattering handle for definitive ligand pose assignment in protein-ligand co-crystal structures. Combined with its moderate molecular weight (359.3 Da) and favorable TPSA (43.1 Ų), it is suited as a fragment for soaking experiments targeting kinases, bromodomains, or other imidazole-recognizing protein pockets where anomalous difference maps can unambiguously confirm binding orientation [1]. This scenario is supported by the well-established use of brominated fragments in crystallographic screening campaigns.

CNS-Penetrant Lead Optimization Starting Point

With zero hydrogen bond donors, two acceptors, TPSA of 43.1 Ų, and computed LogP of 4.7, this compound satisfies multiple CNS drug-likeness criteria [1][2]. It can serve as a starting scaffold for neuroscience target programs (e.g., GPCRs, ion channels, enzymes implicated in neurodegeneration) where passive BBB penetration is required and where the benzylthio group provides a vector for further SAR exploration.

Antimicrobial Probe Development Leveraging Benzylthio SAR

Based on class-level SAR from related 2-(benzylthio)-1H-benzo[d]imidazoles showing antitubercular activity (lead compound MIC = 3.8 μM against M. tuberculosis H37Rv) [1], the target compound's imidazole scaffold offers a structurally distinct chemotype for antimicrobial screening. The 4-bromophenyl group provides a synthetic handle for further derivatization (e.g., Suzuki coupling) to explore structure-activity relationships against drug-resistant bacterial or fungal pathogens.

Chemical Biology Tool for Halogen Bonding Studies

The 4-bromophenyl substituent can engage in halogen bonding interactions with protein backbone carbonyls or side-chain acceptors. The compound's structural simplicity and commercial availability (as a research chemical) make it a useful tool compound for studying the contribution of halogen bonding to ligand-protein recognition in biochemical and biophysical assays, particularly when compared with the 4-chlorophenyl and 4-fluorophenyl analogs that are also commercially listed.

Quote Request

Request a Quote for 2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.